molecular formula C19H21N5O5 B2841832 2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 899988-59-1

2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

Cat. No.: B2841832
CAS No.: 899988-59-1
M. Wt: 399.407
InChI Key: AFMXJJFDKQSXOQ-UHFFFAOYSA-N
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Description

2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a complex organic compound featuring a purine-pyrimidine fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Purine-Pyrimidine Core: This step often involves the condensation of a suitable purine derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxyphenyl group is introduced to the purine-pyrimidine core.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the purine-pyrimidine core, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s purine-pyrimidine structure suggests potential interactions with nucleic acids, making it a candidate for studies in genetic research and molecular biology.

Medicine

In medicine, the compound’s structural similarity to nucleotides and nucleosides implies potential applications in antiviral and anticancer therapies. It may act as an inhibitor of specific enzymes or as a modulator of biological pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action for 2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid likely involves interactions with molecular targets such as enzymes or receptors. Its purine-pyrimidine core can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The methoxyphenyl group may enhance binding affinity to specific targets, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[9-(3-Hydroxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
  • 2-[9-(3-Methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

Uniqueness

The presence of the methoxy group in 2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid distinguishes it from its analogs. This functional group can significantly alter the compound’s electronic properties and biological activity, potentially enhancing its efficacy in specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5/c1-11-8-22(12-5-4-6-13(7-12)29-3)18-20-16-15(23(18)9-11)17(27)24(10-14(25)26)19(28)21(16)2/h4-7,11H,8-10H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMXJJFDKQSXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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